molecular formula C26H21FN6O2 B2973384 1-(4-fluorophenyl)-3-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea CAS No. 1358050-10-8

1-(4-fluorophenyl)-3-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea

Cat. No.: B2973384
CAS No.: 1358050-10-8
M. Wt: 468.492
InChI Key: FKRWIQHSJYHIAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a urea derivative featuring a 4-fluorophenyl group, a central phenyl ring linked to a methylene-bridged imidazole, and a 1,2,4-oxadiazole moiety substituted with an m-tolyl (3-methylphenyl) group. Its structural complexity combines pharmacophoric elements associated with kinase inhibition and receptor antagonism, particularly in oncology and inflammation research . The fluorophenyl and oxadiazole groups enhance metabolic stability and binding affinity, while the imidazole linker contributes to conformational flexibility .

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[4-[[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN6O2/c1-17-3-2-4-19(13-17)24-31-25(35-32-24)23-15-33(16-28-23)14-18-5-9-21(10-6-18)29-26(34)30-22-11-7-20(27)8-12-22/h2-13,15-16H,14H2,1H3,(H2,29,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRWIQHSJYHIAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-3-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.

    Synthesis of the imidazole ring: This involves the condensation of glyoxal or its derivatives with amines.

    Coupling reactions: The oxadiazole and imidazole intermediates are then coupled with fluorophenyl and tolyl groups using suitable reagents and catalysts.

    Final urea formation: The final step involves the reaction of the coupled intermediate with isocyanates or carbamates to form the urea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-3-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and tolyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(4-fluorophenyl)-3-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of urea-linked heterocyclic derivatives. Below is a detailed comparison with analogs reported in the literature:

Key Findings:

Core Heterocycle Impact: The target compound’s 1,2,4-oxadiazole-imidazole core distinguishes it from thiazole-piperazine analogs (e.g., 11c, 11k) . Compound 5 lacks the urea linkage but shares fluorophenyl motifs, highlighting the urea group’s role in hydrogen bonding.

Substituent Effects :

  • The m-tolyl group on the oxadiazole may improve lipophilicity and membrane permeability compared to polar hydrazinyl side chains in 11c and 11k .
  • Halogenated aryl groups (e.g., 11c’s 3-Cl-4-F-phenyl) are common in kinase inhibitors, but the target’s 4-fluorophenyl group balances steric and electronic properties .

Synthetic Feasibility :

  • Analogs like 11c and 11k were synthesized in yields exceeding 85% , suggesting the target compound’s synthesis could follow similar high-yield routes. However, the oxadiazole-imidazole hybrid may require more stringent cyclization conditions.

Biological Activity

The compound 1-(4-fluorophenyl)-3-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea is a complex organic molecule that has garnered attention in medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

C20H19FN4O Molecular Weight 360 39 g mol \text{C}_{20}\text{H}_{19}\text{F}\text{N}_4\text{O}\quad \text{ Molecular Weight 360 39 g mol }

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the oxadiazole and imidazole rings. The general procedure may include:

  • Formation of the oxadiazole ring through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
  • Coupling reactions with substituted phenyl groups to form the final urea structure.

Details on specific synthetic routes can be found in literature focused on related derivatives .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and imidazole moieties. For instance, derivatives similar to our compound have shown significant antiproliferative activity against various cancer cell lines:

  • T-47D breast cancer
  • SK-MEL-5 melanoma
  • MDA-MB-468 breast cancer

The percentage inhibition values for related compounds were reported as high as 90% against these cell lines .

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line% Inhibition
Compound AT-47D90.47%
Compound BSK-MEL-581.58%
Compound CMDA-MB-46884.83%

The mechanism by which these compounds exert their anticancer effects often involves:

  • Induction of apoptosis in cancer cells.
  • Inhibition of key signaling pathways , such as EGFR and Src kinases.

For example, one study demonstrated that a similar compound inhibited EGFR with an IC50 value of 0.24 µM, indicating potent activity .

Antimicrobial Activity

In addition to anticancer properties, derivatives of the oxadiazole class have exhibited notable antimicrobial activity. For instance:

  • Compounds with oxadiazole rings showed effective antibacterial activity against Staphylococcus aureus and methicillin-resistant strains (MRSA) with minimum inhibitory concentrations (MICs) ranging from 0.25 to 2 µg/mL .

Table 2: Antimicrobial Activity

CompoundTarget BacteriaMIC (µg/mL)
Compound DS. aureus1
Compound EMRSA0.5

Case Study 1: Anticancer Efficacy

In a recent clinical trial evaluating the efficacy of a structurally similar compound, researchers found that patients with advanced breast cancer experienced significant tumor reduction when treated with a regimen including this class of compounds. The study reported an overall response rate of approximately 60% among participants .

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial properties of oxadiazole derivatives demonstrated that these compounds could effectively inhibit bacterial growth in vitro, suggesting their potential for development into new antibiotics .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(4-fluorophenyl)-3-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea?

  • Methodological Answer : The synthesis of structurally similar ureas and heterocycles involves multi-step protocols:

Imidazole-oxadiazole core formation : Use condensation reactions between substituted imidazoles and oxadiazole precursors under nitrogen, as seen in analogous fluorophenyl-imidazole syntheses (e.g., heating with sodium metabisulfite in DMF at 120°C for 18 hours) .

Urea coupling : React the intermediate with 4-fluorophenyl isocyanate under anhydrous conditions. Monitor via TLC and purify via column chromatography.

Characterization : Confirm purity using HPLC (≥98%) and structural identity via ESI-MS and 1H^1H-/13C^{13}C-NMR, referencing spectral data from comparable compounds (e.g., δ 7.86–7.80 ppm for aromatic protons) .

Q. How should researchers characterize the crystal structure of this compound?

  • Methodological Answer : Employ single-crystal X-ray diffraction (SC-XRD) with the following steps:

Data collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Structure solution : Apply direct methods via SHELXT for phase determination .

Refinement : Use SHELXL for full-matrix least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. Typical R values should be <0.05 for high-resolution data .

Visualization : Generate ORTEP diagrams using WinGX or OLEX2 to validate molecular geometry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound's potential biological activity?

  • Methodological Answer : SAR analysis requires systematic modifications and bioassays:

Derivatization : Syntize analogs with variations in the oxadiazole (e.g., halogen substitutions) or urea moiety (e.g., alkyl/aryl groups).

In vitro assays : Test against therapeutic targets (e.g., kinases, antimicrobial pathways) using enzymatic inhibition assays (IC50_{50} determination) or cell viability assays (MTT protocol). Reference similar fluorophenyl-oxadiazole compounds showing antimicrobial activity .

Data analysis : Correlate substituent effects with activity using statistical models (e.g., Hansch analysis) or machine learning .

Q. What computational strategies predict this compound's target binding modes?

  • Methodological Answer : Combine molecular docking and dynamics:

Docking : Use AutoDock Vina to dock the compound into active sites (e.g., factor Xa or kinase domains). Parameterize partial charges via AM1-BCC in OpenBabel .

MD simulations : Run 100-ns simulations in GROMACS with CHARMM36 force field. Analyze binding stability via RMSD/RMSF plots and free energy with MM-PBSA.

Validation : Compare predicted poses with crystallographic data of related inhibitors (e.g., razaxaban’s factor Xa interactions) .

Q. How can researchers resolve contradictions in crystallographic vs. spectroscopic data for this compound?

  • Methodological Answer : Address discrepancies via:

Validation : Cross-check SC-XRD bond lengths/angles with DFT-optimized geometries (e.g., Gaussian 16 at B3LYP/6-31G* level).

Spectroscopic reassessment : Re-examine 1H^1H-NMR splitting patterns (e.g., aromatic coupling constants) to detect conformational flexibility .

Thermal analysis : Perform DSC/TGA to identify polymorphic forms affecting crystallographic data .

Methodological Tables

Q. Table 1. Key Characterization Parameters for Synthetic Intermediates

StepIntermediatePurity (HPLC)Key Spectral Data (1H^1H-NMR)Ref.
1Oxadiazole-imidazole core≥95%δ 8.47 (s, 1H, oxadiazole-H)
2Urea derivative≥98%δ 10.67 (s, 1H, urea-NH)

Q. Table 2. Crystallographic Refinement Metrics

ParameterValueToolRef.
R factor<0.05SHELXL
Data-to-parameter ratio>15SHELXT
Anisotropic refinementYesOLEX2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.